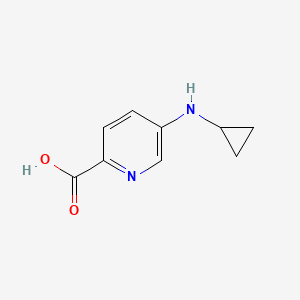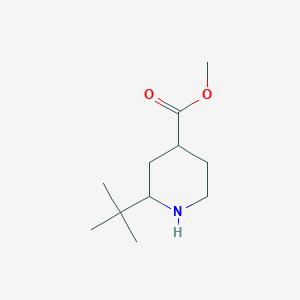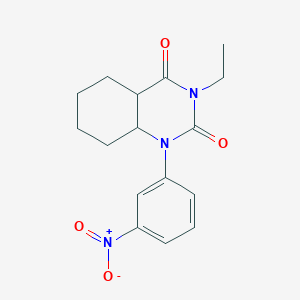
3-Ethyl-1-(3-nitrophenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitraquazone is a phosphodiesterase inhibitor with anti-inflammatory properties. It was first synthesized in 1984 and has since been studied for its potential therapeutic applications, particularly in the treatment of asthma and chronic obstructive pulmonary disease . The compound is known for its ability to enhance intracellular levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in regulating various cellular functions .
Vorbereitungsmethoden
Nitraquazone can be synthesized through a series of chemical reactions involving quinazolin-2,4-dione derivatives . The synthetic route typically involves the following steps:
Formation of Quinazolin-2,4-dione Core: This step involves the cyclization of appropriate precursors to form the quinazolin-2,4-dione core structure.
Substitution Reactions: Various substituents are introduced to the quinazolin-2,4-dione core through substitution reactions. Common reagents used in these reactions include alkyl halides and nitro compounds.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure nitraquazone.
Analyse Chemischer Reaktionen
Nitraquazone undergoes several types of chemical reactions, including:
Oxidation: Nitraquazone can be oxidized to form various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert nitraquazone into its reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nitraquazone can undergo substitution reactions where one or more substituents are replaced by other groups. .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Nitraquazone exerts its effects by inhibiting phosphodiesterase enzymes, specifically phosphodiesterase type 4 (PDE4). This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn regulates various cellular functions such as secretion, contraction, metabolism, and growth . The molecular targets of nitraquazone include PDE4 enzymes, which are involved in the degradation of cAMP .
Vergleich Mit ähnlichen Verbindungen
Nitraquazone is structurally related to other phosphodiesterase inhibitors such as rolipram and xanthine derivatives. it is unique in its ability to selectively inhibit PDE4 without causing the central side effects (e.g., nausea, vomiting, headache) associated with rolipram . Similar compounds include:
Rolipram: A prototypical PDE4 inhibitor known for its central side effects.
Xanthine Derivatives: Compounds such as theophylline, which possess bronchodilator and anti-inflammatory properties
Nitraquazone’s unique structure and selective inhibition of PDE4 make it a valuable compound for further research and development in the field of medicinal chemistry.
Eigenschaften
Molekularformel |
C16H19N3O4 |
|---|---|
Molekulargewicht |
317.34 g/mol |
IUPAC-Name |
3-ethyl-1-(3-nitrophenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione |
InChI |
InChI=1S/C16H19N3O4/c1-2-17-15(20)13-8-3-4-9-14(13)18(16(17)21)11-6-5-7-12(10-11)19(22)23/h5-7,10,13-14H,2-4,8-9H2,1H3 |
InChI-Schlüssel |
BZWBCZOVNBMDND-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C2CCCCC2N(C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


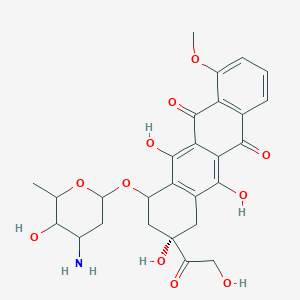
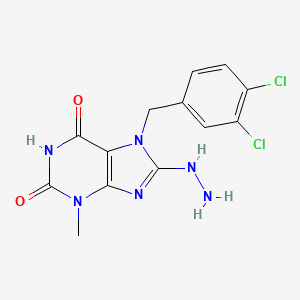
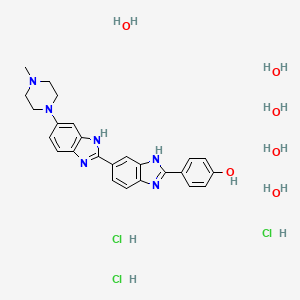
![5-cyclohexyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14783152.png)
![N-(2-((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)-3-(trifluoromethyl)phenyl)-2-(diphenylphosphino)benzamide](/img/structure/B14783160.png)
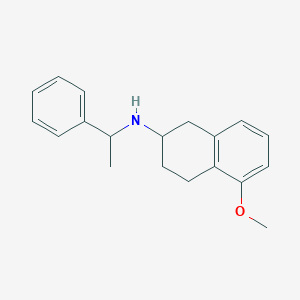
![7,7-didodecyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14783172.png)
![6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B14783173.png)
![2-Amino-7-(pyridin-3-ylmethyl)-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14783177.png)
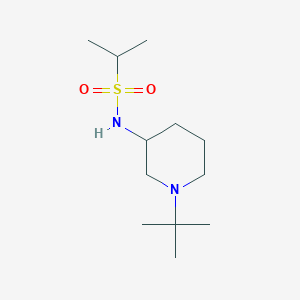
![Exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B14783193.png)
